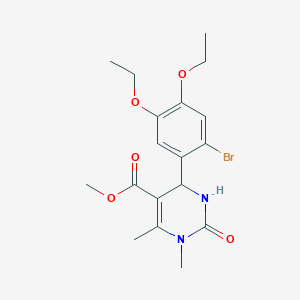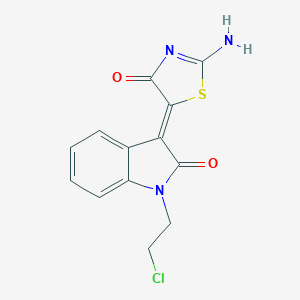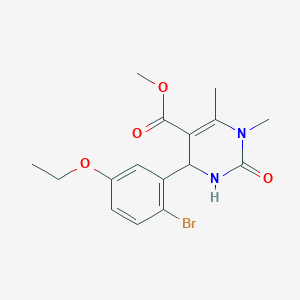![molecular formula C26H24N4OS B308183 6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308183.png)
6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine, also known as DMXB-A, is a chemical compound that has been widely studied for its potential therapeutic applications. DMXB-A belongs to the class of benzoxazepine derivatives, which have been found to exhibit a range of biological activities. In
作用机制
6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine acts as a selective agonist of the alpha7 nicotinic acetylcholine receptor (α7nAChR), which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7nAChR has been found to have a range of effects on neuronal function, including modulation of neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of inflammatory bowel disease and arthritis. 6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has also been found to protect against oxidative stress and cell death in models of neurodegenerative disease. In addition, 6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.
实验室实验的优点和局限性
One advantage of 6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is its selectivity for the α7nAChR, which allows for specific targeting of this receptor in experimental studies. However, one limitation of 6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is its relatively low potency, which can make it difficult to achieve significant effects at lower doses.
未来方向
There are many potential future directions for research on 6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One area of interest is the development of more potent analogs of 6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine that could be used in therapeutic applications. Another area of interest is the exploration of the effects of 6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine on other biological systems, such as the immune system and the cardiovascular system. Finally, further research is needed to fully understand the mechanisms underlying the effects of 6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine on neuronal function and to identify potential therapeutic applications.
合成方法
6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine can be synthesized using a variety of methods, including the reaction of 2,5-dimethylphenyl isocyanate with 4-methylbenzyl mercaptan in the presence of a base. The reaction yields 6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine as a white solid, which can be purified using standard techniques such as recrystallization.
科学研究应用
6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been studied extensively for its potential use as a therapeutic agent. It has been found to exhibit a range of biological activities, including anti-inflammatory, neuroprotective, and analgesic effects. 6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
属性
产品名称 |
6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
|---|---|
分子式 |
C26H24N4OS |
分子量 |
440.6 g/mol |
IUPAC 名称 |
6-(2,5-dimethylphenyl)-3-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C26H24N4OS/c1-16-9-12-19(13-10-16)15-32-26-28-25-23(29-30-26)20-6-4-5-7-22(20)27-24(31-25)21-14-17(2)8-11-18(21)3/h4-14,24,27H,15H2,1-3H3 |
InChI 键 |
BJKMESRJLQLHIT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=C(C=CC(=C5)C)C)N=N2 |
规范 SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=C(C=CC(=C5)C)C)N=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Acetyl-6-(2-methoxyphenyl)-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308101.png)
![6-(3-Bromo-5-chloro-2-methoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308102.png)
![1-[6-(1-methyl-1H-pyrrol-2-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308103.png)

![5-[4-(Diethylamino)benzylidene]-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308106.png)
![Methyl 4-[2-(benzyloxy)-5-bromophenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B308114.png)
![Methyl 4-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B308115.png)

![(5Z)-2-(4-chlorophenyl)imino-3-methyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B308117.png)
![2-[4-[(Z)-[2-(4-chlorophenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B308118.png)
![4-({2-[(4-Chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B308119.png)
![2-[7-Acetyl-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate](/img/structure/B308120.png)
